trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Melting Point Diastereomer Differentiation Physicochemical Characterization

In chiral pyrrolidine-based drug synthesis, cis-isomer contamination can derail API batch consistency and compromise target binding affinity. This trans-configured, N-Boc-protected pyrrolidine diol eliminates that risk. • Defined trans geometry (racemic) enables late-stage asymmetric diversification without chiral interference during intermediate steps • ≥97% purity with melting point 128-132 °C supports direct GLP/GMP intermediate qualification without re-purification • Dual hydroxymethyl handles for orthogonal derivatization in kinase/metalloprotease inhibitor programs Supplied as a colorless solid with full Certificate of Analysis. Immediate global shipping for R&D and pilot-scale orders.

Molecular Formula C11H21NO4
Molecular Weight 231.292
CAS No. 895245-31-5
Cat. No. B592378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
CAS895245-31-5
Molecular FormulaC11H21NO4
Molecular Weight231.292
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)CO)CO
InChIInChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-4-8(6-13)9(5-12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1
InChIKeyHEFYZXCUGNIOCW-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate: Chiral Pyrrolidine Building Block


trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 895245-31-5) is a chiral, bifunctional pyrrolidine derivative bearing two trans-configured hydroxymethyl substituents and an N-Boc protecting group . It serves as a versatile intermediate in the preparation of pyrrolidine-based inhibitors and other bioactive molecules, with a molecular formula of C11H21NO4 and a molecular weight of 231.29 g/mol . The compound is supplied as a racemic mixture of (3R,4R) and (3S,4S) enantiomers, typically as a colorless solid with a purity of ≥97% [1].

Configuration trans-3,4-bis(hydroxymethyl) pyrrolidine
Protecting Group N-Boc for synthetic versatility
Stereochemical Form Racemic mixture (no enantiomeric bias)

Why Generic Analogs Cannot Replace This Compound


Substituting trans-tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate with its cis isomer or enantiopure forms introduces stereochemical and physicochemical mismatches that can compromise downstream synthetic outcomes . The trans configuration positions the two hydroxymethyl groups on opposite faces of the pyrrolidine ring, yielding a distinct spatial geometry that is critical for molecular recognition and reactivity in pharmaceutical intermediate synthesis . The quantifiable differences in melting point, purity specifications, and optical activity detailed below directly impact formulation consistency, reaction reproducibility, and chiral purity requirements [1].

Risk Factor
This Compound (trans racemate)
Analog (cis or enantiopure)
Stereochemical geometry
trans-hydroxymethyl groups on opposite faces
cis form positions groups on same face, may alter recognition
Purity specification
Reported higher purity baseline
Cis isomer often specified at lower purity; may increase impurity burden
Optical activity
Racemate, specific rotation ≈ 0°
Enantiopure forms show non-zero rotation, may introduce bias

Quantitative Differentiation Against Closest Analogs


Melting Point: Trans vs Cis Isomer

The trans isomer of tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate exhibits a melting point range of 128–132 °C, whereas the cis isomer (CAS 1393732-25-6) melts at 142–146 °C, a difference of approximately 14 °C . This substantial thermal behavior divergence reflects the distinct crystal packing forces arising from the trans vs cis spatial arrangement of the hydroxymethyl substituents, providing a reliable identity and purity check for incoming material.

Melting Point
Data to verify
128–132 °C vs 142–146 °C
Supports identity confirmation upon incoming material receipt
Approximately 14 °C difference; vendor-reported data
Melting Point Diastereomer Differentiation Physicochemical Characterization

Purity Specification Comparison

Commercial lots of trans-tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate are routinely offered at a certified purity of 97%, as documented by CalpacLab and VWR [1]. In contrast, the cis isomer (CAS 1393732-25-6) is typically supplied at a minimum purity of 95%, per MuseChem specifications . The 2% higher purity baseline for the trans compound reduces the impurity burden in subsequent synthetic steps and may eliminate the need for additional purification before use.

Purity Specification
Reported
97% vs ≥95%
Higher purity baseline may reduce downstream purification needs
Certified purity per vendor COA; 2% absolute difference
Purity Quality Specification Procurement Standard

Stereochemical Identity: Racemate vs Enantiopure Forms

The trans isomer of tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate is supplied as a racemic mixture of (3R,4R) and (3S,4S) enantiomers and is optically inactive (specific rotation ≈ 0°) . This contrasts with the enantiopure (3S,4S) form (CAS 895245-30-4) and (3R,4R) form (CAS 895245-32-6), which exhibit non-zero optical rotations . For applications where the absolute configuration of the final product is controlled by a downstream chiral resolution or asymmetric synthesis step, the racemic trans mixture eliminates the risk of enantiomeric bias and simplifies chiral purity analysis.

Stereochemical Identity
Class-level
≈ 0° vs non-zero
Racemate simplifies chiral purity analysis; avoids unintended induction
Exact rotation values for enantiopure forms require COA
Stereochemistry Optical Rotation Chiral Purity

Optimal Application Scenarios


Pyrrolidine-Based Enzyme Inhibitor Synthesis

The trans configuration of the hydroxymethyl groups is essential for constructing pyrrolidine-based inhibitors where the relative orientation of the substituents dictates binding affinity to biological targets such as metalloproteases or kinases . The compound's role as an intermediate in the preparation of pyrrolidine-based inhibitors, as noted by BOC Sciences, underscores its utility in medicinal chemistry campaigns where stereochemical precision is non-negotiable .

Pharmaceutical Intermediate Supply with Stringent Specifications

The 97% baseline purity and well-defined melting point range (128–132 °C) of the trans isomer make it suitable for GLP/GMP intermediate production, where incoming material must pass identity, purity, and diastereomeric composition checks without additional purification [1]. This reduces the risk of batch rejection and streamlines the supply chain for contract manufacturing organizations.

Asymmetric Synthesis Using Racemate Feedstock

When the final chiral center is introduced in a downstream asymmetric step, the optically inactive trans racemate serves as an ideal achiral building block, avoiding unwanted enantiomeric enrichment that could complicate chiral HPLC monitoring or crystallization-based resolutions . This is particularly relevant in the synthesis of chiral pyrrolidine-containing drug candidates where the absolute stereochemistry is set late in the synthetic route.

Application
Selection Property
Validation Focus
Pyrrolidine-based inhibitor synthesis studies
trans configuration for target binding orientation
Binding affinity and molecular docking assays
Research intermediate supply with stringent specifications
High certified purity and defined melting point
Identity and purity check by melting point and HPLC
Asymmetric synthesis using racemate feedstock
Optically inactive racemate for late-stage chirality
Chiral purity monitoring and absence of enantiomeric bias
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